UU-T02 Exhibits 40-Fold Higher Affinity for β-Catenin/Tcf4 than iCRT14 in Biochemical Assays
UU-T02 demonstrates a significantly higher binding affinity for the β-catenin/Tcf4 PPI compared to the commercial inhibitor iCRT14. In a direct head-to-head comparison using a fluorescence polarization (FP) assay, UU-T02 shows a Ki of 1.36 μM, whereas iCRT14 displays a Ki of 54 ± 5.2 μM . This represents a 40-fold difference in potency, indicating that UU-T02 is a far more effective tool for disrupting this specific protein-protein interaction in vitro.
| Evidence Dimension | Binding Affinity (Ki) for β-catenin/Tcf4 Interaction |
|---|---|
| Target Compound Data | 1.36 μM |
| Comparator Or Baseline | iCRT14: 54 ± 5.2 μM |
| Quantified Difference | ≈40-fold higher affinity (lower Ki) |
| Conditions | Fluorescence Polarization (FP) Competitive Inhibition Assay |
Why This Matters
For researchers requiring robust disruption of the β-catenin/Tcf4 interaction in biochemical or cell-free assays, UU-T02 provides substantially greater potency, requiring significantly lower concentrations to achieve the same level of inhibition as iCRT14.
